molecular formula C14H20ClN B8298071 3-Ethyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 86216-14-0

3-Ethyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B8298071
Key on ui cas rn: 86216-14-0
M. Wt: 237.77 g/mol
InChI Key: UGQZDYWCGMEPMV-UHFFFAOYSA-N
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Patent
US04435419

Procedure details

A mixture of 7.4 g. of 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane (Example 32), 7.3 g. of ethyl iodide and 8.9 g. of sodium carbonate in 60 ml. of toluene is heated at reflux for 18 hrs. Filtration and evaporation of this mixture gives a residue which is dissolved in ether. Addition of ethanolic hydrogen chloride gives a precipitate which is recrystallized from acetonitrile to give the desired product as colorless crystals, m.p. 175°-176° C.
Name
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([C:7]23[CH2:12][CH:11]2[CH2:10][NH:9][CH2:8]3)=[CH:3][CH:2]=1.[CH2:14](I)[CH3:15].C(=O)([O-])[O-].[Na+].[Na+].[ClH:23]>CCOCC.C1(C)C=CC=CC=1>[ClH:23].[CH2:14]([N:9]1[CH2:10][CH:11]2[C:7]([C:4]3[CH:3]=[CH:2][C:1]([CH3:13])=[CH:6][CH:5]=3)([CH2:12]2)[CH2:8]1)[CH3:15] |f:2.3.4,8.9|

Inputs

Step One
Name
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C12CNCC2C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7.4 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hrs
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of this mixture
CUSTOM
Type
CUSTOM
Details
gives a residue which
CUSTOM
Type
CUSTOM
Details
gives a precipitate which
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N1CC2(CC2C1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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